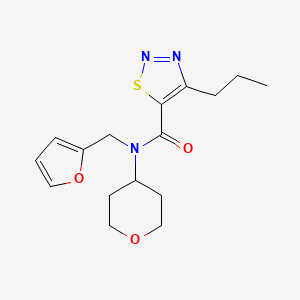

N-(furan-2-ylmethyl)-4-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide

Description

N-(furan-2-ylmethyl)-4-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide is a substituted 1,2,3-thiadiazole derivative characterized by a carboxamide group at the 5-position of the thiadiazole core. The compound features a 4-propyl substituent on the thiadiazole ring and two distinct N-substituents: a furan-2-ylmethyl group and a tetrahydro-2H-pyran-4-yl moiety.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-4-propylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-2-4-14-15(23-18-17-14)16(20)19(11-13-5-3-8-22-13)12-6-9-21-10-7-12/h3,5,8,12H,2,4,6-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZONNFRWATEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N(CC2=CC=CO2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-2-ylmethyl)-4-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a thiadiazole ring, which is known for its pharmacological significance. The presence of the furan and tetrahydropyran moieties contributes to its unique biological profile.

Antibacterial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound were evaluated using the agar well diffusion method against various pathogenic bacteria. Results indicated that these compounds showed potent activity against drug-resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 0.008 μg/mL |

| 2 | E. coli | 0.012 μg/mL |

| 3 | Pseudomonas aeruginosa | 0.015 μg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been investigated. In vitro assays demonstrated that these compounds could inhibit protein denaturation and possess significant anti-inflammatory activity comparable to standard anti-inflammatory drugs like diclofenac sodium . The mechanism involves the stabilization of proteins and inhibition of inflammatory mediators.

Case Study: Inhibition of Bovine Serum Albumin Denaturation

In a study assessing the anti-inflammatory effects through protein denaturation assays, this compound exhibited an IC50 value indicating effective inhibition at low concentrations.

Anticancer Activity

Emerging research suggests that thiadiazole derivatives may also possess anticancer properties. For example, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism involves inhibition of specific kinases such as c-Met, which is implicated in cancer progression.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MKN-45 (gastric cancer) | 34.48 |

| 2 | HeLa (cervical cancer) | 29.05 |

| 3 | A549 (lung cancer) | 41.53 |

Comparison with Similar Compounds

The compound is compared below with structurally related analogs based on core scaffold, substituents, and physicochemical data.

Core Structure Variations

1,2,3-Thiadiazole vs. Thiazole/Thiadiazole Derivatives

- Thiadiazole Core : The target compound’s 1,2,3-thiadiazole core is distinct from thiazole derivatives (e.g., : thiazole-5-carboxamide). Thiadiazoles exhibit higher electron-deficient character due to the additional nitrogen atom, which may enhance electrophilic reactivity or alter binding interactions in biological systems .

- Thiazole Derivatives: For example, N-(furan-2-ylmethyl)-4-phenyl-2-(thiophen-2-yl)thiazole-5-carboxamide () shares a carboxamide group but replaces the thiadiazole with a thiazole core.

Substituent Analysis

N-Substituents

- Tetrahydro-2H-pyran-4-yl Group : This cyclic ether substituent is bulkier and more lipophilic than simpler alkyl groups (e.g., isopropyl in AM-694). Similar substituents in (tetrahydro-2H-pyran-4-yl) suggest enhanced conformational flexibility compared to rigid aromatic groups .

4-Position Substituents

- 4-Propyl Group: The linear aliphatic chain at the 4-position contrasts with methyl () or aryl groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.